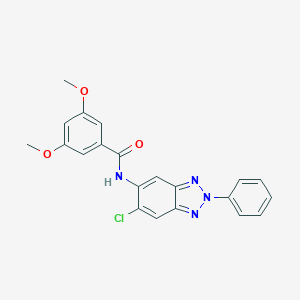![molecular formula C21H26N2O6 B278219 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide, also known as IBTMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. IBTMBA is a derivative of the compound 3,4,5-trimethoxybenzamide and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide can act as a dopamine D2 receptor antagonist, which may contribute to its effects on the dopaminergic system. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit the reuptake of serotonin and glutamate, which may contribute to its effects on these neurotransmitter systems.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has a range of biochemical and physiological effects, many of which are related to its effects on neurotransmitter systems. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide can increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been shown to have antioxidant and anti-inflammatory effects, which may be related to its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide in lab experiments is its specificity for certain neurotransmitter systems. For example, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been shown to have a high affinity for dopamine D2 receptors, which may make it a useful tool for investigating the role of the dopaminergic system in various behaviors and diseases. However, one limitation of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential for off-target effects. Like many drugs and compounds, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide may interact with other proteins and molecules in the body, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide. One area of interest is the investigation of its effects on neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide may have potential applications in the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand the mechanisms of action of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide and its potential applications in scientific research.
Conclusion
In conclusion, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its effects on neurotransmitter systems in the brain make it a useful tool for investigating the role of these systems in various behaviors and diseases. While there are advantages and limitations to using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide in lab experiments, its potential applications in the treatment of neurodegenerative diseases and psychiatric disorders make it an area of ongoing research.
Métodos De Síntesis
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide are 3,4,5-trimethoxybenzoic acid and isobutyryl chloride. The reaction between these two compounds is catalyzed by a base, such as pyridine, to produce the intermediate isobutyryl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with aniline in the presence of a base to produce N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the key areas of research has been the investigation of the compound's effects on the brain and nervous system. Studies have shown that N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide has a range of effects on neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.
Propiedades
Fórmula molecular |
C21H26N2O6 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C21H26N2O6/c1-12(2)20(24)23-15-8-7-14(11-16(15)26-3)22-21(25)13-9-17(27-4)19(29-6)18(10-13)28-5/h7-12H,1-6H3,(H,22,25)(H,23,24) |
Clave InChI |
OTHCSFRBZKXSML-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278153.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278154.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278156.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)